molecular formula C10H9F3O3 B066705 3-(3-(Trifluoromethoxy)phenyl)propanoic acid CAS No. 168833-77-0

3-(3-(Trifluoromethoxy)phenyl)propanoic acid

Cat. No. B066705
M. Wt: 234.17 g/mol
InChI Key: WGEVFUNNEITJFQ-UHFFFAOYSA-N
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Patent
US08278338B2

Procedure details

0.69 g of 5% palladium on activated carbon was added, under a nitrogen atmosphere, to 15 g of 3-(trifluoromethoxy)-cinnamic acid in about 125 ml of ethyl acetate p.a., and hydrogenation was then carried out for 18 hours at room temperature under a hydrogen pressure of 2 bar. Filtration over kieselguhr was then carried out, followed by washing three times with ethyl acetate, and the combined filtrates were concentrated in vacuo at from 25 to 40° C. (yield 15.8 g).
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
0.69 g
Type
catalyst
Reaction Step One
Quantity
125 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:16])([F:15])[O:3][C:4]1[CH:5]=[C:6]([CH:12]=[CH:13][CH:14]=1)[CH:7]=[CH:8][C:9]([OH:11])=[O:10]>[Pd].C(OCC)(=O)C>[F:1][C:2]([F:15])([F:16])[O:3][C:4]1[CH:5]=[C:6]([CH2:7][CH2:8][C:9]([OH:11])=[O:10])[CH:12]=[CH:13][CH:14]=1

Inputs

Step One
Name
Quantity
15 g
Type
reactant
Smiles
FC(OC=1C=C(C=CC(=O)O)C=CC1)(F)F
Name
Quantity
0.69 g
Type
catalyst
Smiles
[Pd]
Name
Quantity
125 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
Filtration over kieselguhr
WASH
Type
WASH
Details
by washing three times with ethyl acetate
CONCENTRATION
Type
CONCENTRATION
Details
the combined filtrates were concentrated in vacuo at from 25 to 40° C. (yield 15.8 g)

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
Smiles
FC(OC=1C=C(C=CC1)CCC(=O)O)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.